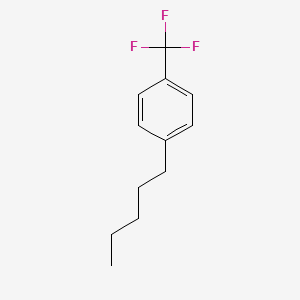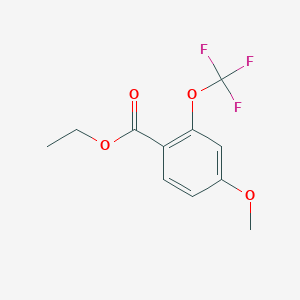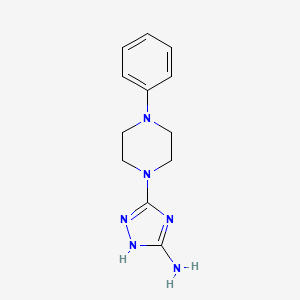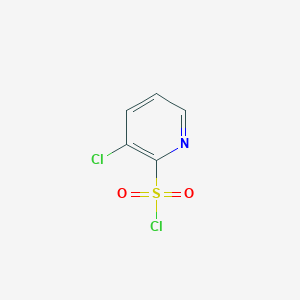
3-Chloropyridine-2-sulfonyl chloride
Übersicht
Beschreibung
3-Chloropyridine-2-sulfonyl chloride is a heterocyclic compound . It is mainly used as a building block in organic synthesis . The empirical formula of this compound is C5H3Cl2NO2S and it has a molecular weight of 212.05 .
Synthesis Analysis
The synthesis of this compound can be achieved by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid . This reaction is carried out in multiple divided portions either stepwise or continuously . The reaction solution is then subjected to distillation under reduced pressure to purify the product .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClc1ncccc1S(Cl)(=O)=O . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a sulfonyl chloride group attached to it . Chemical Reactions Analysis
This compound can undergo reactions with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical And Chemical Properties Analysis
This compound is a solid substance with a pale yellow appearance . It has a molecular weight of 212.05 and a density of 1.6±0.1 g/cm³ . The boiling point is calculated to be 308.3±27.0 ºC (760 mmHg) .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
3-Chloropyridine-2-sulfonyl chloride has found application in the preparation of complex organic compounds. It is used as a precursor in catalytic processes to synthesize various organic structures. For instance, sulfonic acid-functionalized pyridinium chloride, derived from similar sulfonyl chloride compounds, has been utilized as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of tetrahydrobenzo[a]xanthen-11-ones and hexahydroquinolines through multi-component condensation reactions (Moosavi-Zare et al., 2013; Khazaei et al., 2013). These catalytic applications showcase the compound's role in facilitating the synthesis of complex molecules under environmentally benign conditions.
Synthesis of Sulfonyl Chlorides
Research has demonstrated methods for the synthesis of sulfonyl chlorides, including this compound, by oxidation of thiols and disulfides with chlorine dioxide. This method provides a high yield of the reaction product and does not require severe reaction conditions, indicating a more accessible and efficient pathway to produce sulfonyl chlorides (Lezina et al., 2011).
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. For example, its derivatives have been used in the oxidative chlorination process to produce N-substituted sulfonylamides, indicating its utility in expanding the arsenal of organic synthesis (Dmitrieva et al., 2009).
Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides
The compound plays a critical role in the preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. This synthesis avoids the use of chlorine gas and succeeds with substrates that are challenging with other procedures, showcasing a novel pathway for generating these compounds (Wright & Hallstrom, 2006).
Safety and Hazards
This compound is considered hazardous. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing and eye protection should be worn when handling this compound . In case of contact with skin or eyes, rinse immediately with plenty of water .
Wirkmechanismus
Target of Action
3-Chloropyridine-2-sulfonyl chloride is a chemical compound used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that contain nucleophilic functional groups, such as amines and alcohols . These targets play a crucial role in the formation of new bonds during the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (-SO2Cl) of the this compound molecule reacts with the nucleophilic functional group of the target molecule . This reaction results in the substitution of the sulfonyl group at the target site, forming a new bond .
Biochemical Pathways
The products of reactions involving this compound can be used to synthesize various pharmaceuticals and bioactive compounds . These compounds can then interact with biological systems and influence various biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of a new compound through the sulfonylation of a target molecule . This new compound can have various molecular and cellular effects depending on its structure and the functional groups present .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of catalysts . Additionally, the compound should be stored under inert atmosphere and in a freezer, under -20°C to maintain its stability .
Eigenschaften
IUPAC Name |
3-chloropyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQPCEQWDCLDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


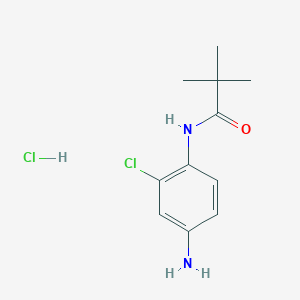

![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B3088643.png)

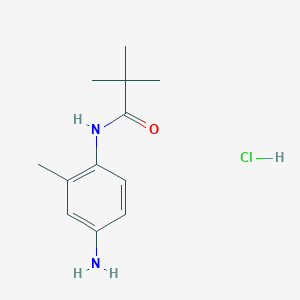
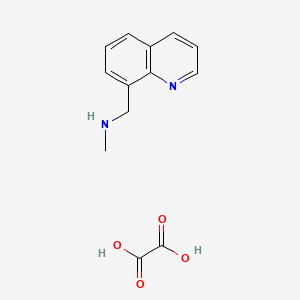
![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/structure/B3088689.png)
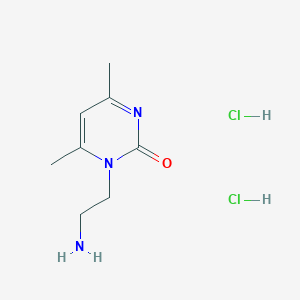
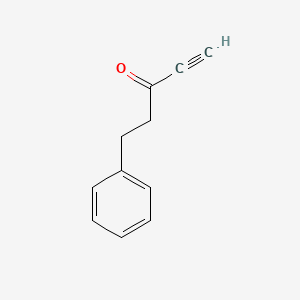
![{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B3088714.png)
